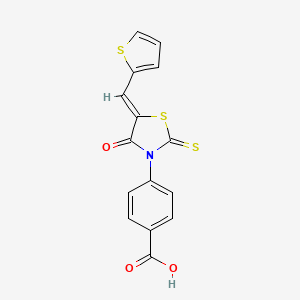
(Z)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C15H9NO3S3 and its molecular weight is 347.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships.
Chemical Structure and Properties
The compound features a thiazolidinone core structure with a thiophene moiety and a benzoic acid derivative. Its molecular formula is C13H9N1O3S2, with a molecular weight of 273.34 g/mol. This structural complexity contributes to its varied biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance:
- A study demonstrated that compounds similar to this compound exhibited moderate to strong antiproliferative activity against human leukemia cell lines, with effectiveness being dose-dependent and influenced by the electronic properties of substituents on the aromatic ring .
- Another research indicated that derivatives of thiazolidinones showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 20 µM . The presence of electron-donating groups at specific positions was crucial for enhancing anticancer activity.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties :
- It demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that some derivatives inhibited bacterial growth effectively, with mechanisms possibly involving kinase inhibition .
| Compound Type | Target Organism | IC50 (µM) |
|---|---|---|
| Thiazolidinone Derivatives | E. coli | 15.3 |
| Thiazolidinone Derivatives | S. aureus | 12.7 |
Anti-inflammatory Activity
The anti-inflammatory effects of thiazolidinones have also been explored:
- Research has shown that these compounds can inhibit key inflammatory pathways, potentially reducing cytokine production in vitro. This suggests their utility in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been found to inhibit various enzymes involved in cancer progression and inflammation, including cyclooxygenases (COXs) and lipoxygenases (LOXs) .
- Structure-Activity Relationship (SAR) : Studies indicate that the position and nature of substituents on the thiazolidinone core significantly affect biological activity. For example, modifications at the nitrogen or carbon atoms can enhance potency against specific targets .
Case Studies
- Cytotoxicity Assay : A cytotoxicity assay using MTT showed that this compound had an IC50 value of 10 µM against MCF7 breast cancer cells, indicating promising anticancer potential .
- Antimicrobial Testing : In antimicrobial susceptibility tests, this compound exhibited significant inhibition against Staphylococcus aureus with an IC50 value of 12 µM, suggesting its potential as a therapeutic agent against bacterial infections .
Eigenschaften
IUPAC Name |
4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO3S3/c17-13-12(8-11-2-1-7-21-11)22-15(20)16(13)10-5-3-9(4-6-10)14(18)19/h1-8H,(H,18,19)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBZBJSIYNXUGX-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














